molecular formula C9H9F3O2S B2452913 4-Trifluoromethylbenzylmethylsulfone CAS No. 40289-23-4

4-Trifluoromethylbenzylmethylsulfone

Cat. No.: B2452913
CAS No.: 40289-23-4
M. Wt: 238.22
InChI Key: KCCSFWPCOOIRPQ-UHFFFAOYSA-N
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Description

4-Trifluoromethylbenzylmethylsulfone is a chemical building block of interest in medicinal and agrochemical research. This compound incorporates two functional groups known to significantly influence the properties of organic molecules: the methyl sulfone (MeSO2) and the trifluoromethyl (CF3) group . The methyl sulfone group is a standard polar substituent in chemistry, valued for its ability to improve solubility and participate in hydrogen bonding, and is found in numerous agrochemicals and over 30 approved drugs . The trifluoromethyl group is highly lipophilic, which can enhance cell membrane permeability and improve the metabolic stability of drug candidates by strengthening carbon bonds and increasing oxidative stability . The combination of these groups on a benzyl scaffold makes this compound a valuable intermediate for constructing more complex molecules for pharmaceutical development. Researchers can utilize this compound as a precursor in the synthesis of diverse heterocyclic systems or as a building block to introduce both sulfone and trifluoromethyl motifs into target structures. Such derivatives are explored for their potential biological activity, including in areas such as antibacterial and anticancer research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(methylsulfonylmethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c1-15(13,14)6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCSFWPCOOIRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960720
Record name 1-[(Methanesulfonyl)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40289-23-4
Record name 1-[(Methanesulfonyl)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Trifluoromethylbenzylmethylsulfone

Retrosynthetic Analysis and Strategic Disconnections for 4-Trifluoromethylbenzylmethylsulfone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are at the C-S bond of the sulfone group and the C-C bond between the benzyl (B1604629) group and the trifluoromethyl group.

The retrosynthetic analysis of this compound reveals two main synthetic routes. The most logical disconnection is at the C-S bond, which suggests precursors such as a 4-(trifluoromethyl)benzyl halide and a methylsulfinate salt, or alternatively, a 4-(trifluoromethyl)benzyl alcohol and a sulfinyl chloride. Another key disconnection can be made at the Ar-CF3 bond, pointing towards a trifluoromethylation reaction on a pre-functionalized benzylmethylsulfone.

Based on these disconnections, the key precursors and building blocks are identified as:

4-(Trifluoromethyl)benzyl bromide or chloride

Sodium methylsulfinate or methanesulfonyl chloride

4-Bromobenzylmethylsulfone or 4-iodobenzylmethylsulfone

A trifluoromethylating agent (e.g., TMSCF3)

Toluene (B28343) or its derivatives for trifluoromethylation followed by functionalization.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a single or a few steps from readily available starting materials.

The introduction of a trifluoromethyl group onto an aromatic ring is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties this group imparts. core.ac.uk Various methods for the trifluoromethylation of aryl systems have been developed, including those utilizing transition metal catalysis. researchgate.net For the synthesis of this compound, a potential direct approach would involve the trifluoromethylation of a toluene derivative. acs.org However, achieving regioselectivity for the para position can be a challenge. researchgate.net Modern methods often employ reagents like trifluoromethyliodide (CF3I) in the presence of a palladium or nickel catalyst. researchgate.net Another strategy involves the use of trimethyl(trifluoromethyl)silane (TMSCF3) with a suitable catalyst. researchgate.net

Table 1: Comparison of Selected Trifluoromethylation Methods for Aryl Systems

MethodTrifluoromethylating AgentCatalystKey Features
Palladium-catalyzed C-H trifluoromethylationCF3IPalladium complexOffers direct functionalization of C-H bonds, but regioselectivity can be an issue. researchgate.net
Nickel-mediated trifluoromethylationTMSCF3Nickel complexEffective for phenol (B47542) derivatives and other functionalized arenes. researchgate.net
Copper-mediated pertrifluoromethylation(Trifluoromethyl)copper (CF3Cu)N/AUseful for the synthesis of highly fluorinated compounds like pentakis(trifluoromethyl)toluene. acs.org

The formation of the methylsulfone group is another key step. A common and direct method for synthesizing benzyl sulfones is the reaction of a benzyl halide with a sulfinate salt. organic-chemistry.org In the case of this compound, this would involve reacting 4-(trifluoromethyl)benzyl bromide with sodium methylsulfinate. Alternatively, benzyl alcohols can react with sulfinyl chlorides to yield sulfones. organic-chemistry.org Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a source of the methylsulfinyl group in reactions with benzyl halides, although this may primarily yield sulfoxides which would then require oxidation. organic-chemistry.org More recent methods have explored the use of SO2 surrogates like DABSO for the synthesis of sulfones from Grignard or organolithium reagents and subsequent alkylation. organic-chemistry.org

Table 2: Selected Methods for Benzyl Methylsulfone Formation

Starting MaterialReagentConditionsProduct
Benzyl halideSodium methylsulfinateStandard nucleophilic substitutionBenzyl methylsulfone
Benzyl alcoholMethanesulfonyl chlorideBaseBenzyl methylsulfone
Benzyl bromideThiosulfonatesNickel-catalyzed reductive couplingBenzyl methylsulfone organic-chemistry.org

Multistep Synthetic Sequences and Cascade Reactions

Multistep syntheses provide greater control over the final product's structure, especially for complex molecules.

A plausible and efficient multistep synthesis for this compound would likely involve the initial synthesis of a key intermediate, such as 4-(trifluoromethyl)benzyl bromide, followed by the introduction of the methylsulfone group.

A potential optimized synthetic sequence is as follows:

Trifluoromethylation of Toluene: While direct trifluoromethylation of toluene can lead to a mixture of ortho, meta, and para isomers, specific catalysts and conditions can be optimized to favor the para product. researchgate.net

Benzylic Bromination: The resulting p-xylene (B151628) derivative can undergo radical bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator to selectively form 4-(trifluoromethyl)benzyl bromide.

Sulfone Formation: The final step would be the reaction of 4-(trifluoromethyl)benzyl bromide with sodium methylsulfinate in a suitable polar aprotic solvent to yield this compound.

Optimization of this sequence would involve screening different trifluoromethylation catalysts and conditions for regioselectivity, as well as optimizing the conditions for the nucleophilic substitution to maximize the yield of the final product.

Investigation of Stereoselective Synthetic Pathways

A critical aspect of synthetic chemistry is the consideration of stereoisomerism. For a molecule to exhibit stereoisomerism, it must possess a stereocenter, most commonly a chiral carbon atom (a carbon atom attached to four different substituents).

An analysis of the chemical structure of this compound reveals the absence of any chiral centers. The benzylic carbon is bonded to a 4-(trifluoromethyl)phenyl group, a methylsulfonyl group, and two hydrogen atoms. Since two of the substituents on the benzylic carbon are identical (hydrogen atoms), this carbon is not a stereocenter. Similarly, the methyl carbon of the sulfone group is bonded to three hydrogen atoms and the sulfonyl group, and thus is also not a stereocenter.

Structural Analysis of this compound

Atom/GroupSubstituents on Benzylic CarbonSubstituents on Methyl Carbon
1 4-(Trifluoromethyl)phenyl groupSulfur (of the sulfonyl group)
2 Methylsulfonyl group (-SO₂CH₃)Hydrogen
3 HydrogenHydrogen
4 HydrogenHydrogen

As the molecule does not possess any chiral centers, it is achiral and does not have enantiomers or diastereomers. Consequently, the investigation of stereoselective synthetic pathways is not applicable to this compound. Any of the synthetic methodologies described above will yield a single, achiral product.

Chemical Reactivity and Reaction Mechanisms of 4 Trifluoromethylbenzylmethylsulfone

Reactivity Profile of the Methylsulfone Moiety

The methylsulfone moiety, characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a strongly electron-withdrawing and generally stable functional group. wikipedia.org Its chemical behavior in 4-Trifluoromethylbenzylmethylsulfone is dictated by the electronic effects of the sulfonyl group and the influence of the adjacent benzylic position.

The protons on the carbon atom situated between the phenyl ring and the sulfonyl group (the α-protons) exhibit significant acidity. This heightened acidity is a result of the powerful inductive electron-withdrawing effect of the sulfonyl group. stackexchange.com The oxidation state of sulfur increases from sulfide (B99878) to sulfoxide (B87167) to sulfone, which correlates with an increased inductive effect and, consequently, greater acidity of the α-protons. stackexchange.com

Upon deprotonation with a suitable base, a carbanion is formed. The stability of this carbanion is a key factor in its formation. In the case of this compound, the resulting negative charge is stabilized by several factors:

Inductive Effect : The electronegative sulfonyl group pulls electron density away from the α-carbon, stabilizing the negative charge. stackexchange.com

Resonance Delocalization : The negative charge can be delocalized onto the two oxygen atoms of the sulfone group. stackexchange.comuclouvain.be

Benzylic Stabilization : The adjacent trifluoromethylbenzyl group allows for further delocalization of the negative charge into the aromatic π-system, a characteristic feature of benzylic carbanions. chemistry-chemists.comnih.gov

The combination of the sulfone group and the benzylic position makes these protons significantly more acidic than those in simple alkanes or even dimethyl sulfone. chemistry-chemists.com The formation of such stabilized carbanions is a cornerstone of their utility in organic synthesis, as they can act as effective nucleophiles in carbon-carbon bond-forming reactions. siue.edu

Table 1: Comparison of pKa Values for Protons α to Sulfone and Related Groups
CompoundpKaKey Stabilizing Factors
Dimethyl sulfone~28.5Sulfonyl group
Methyl phenyl sulfone~27Sulfonyl group, Phenyl ring
Dibenzyl sulfone~22Sulfonyl group, Two Phenyl rings

The sulfonyl group itself is generally a robust and poor leaving group in nucleophilic substitution reactions. However, under specific conditions, the related sulfinate anion (:SO₂R⁻) can function as a leaving group. google.com This type of reactivity is observed in specific named reactions like the Ramberg–Bäcklund reaction and the Julia olefination, where the sulfone is ultimately eliminated as sulfur dioxide. wikipedia.org In the context of this compound, direct nucleophilic displacement of the entire methylsulfonyl group (CH₃SO₂) is not a typical reaction pathway. Instead, reactions involving the sulfone moiety often proceed via the α-carbanion, as described previously.

In more complex scenarios, such as vicarious nucleophilic substitution (VNS), a carbanion bearing a leaving group at the nucleophilic center can add to an electron-deficient aromatic ring, followed by elimination. organic-chemistry.org While this is more characteristic of compounds like chloromethyl phenyl sulfone, it illustrates a pathway where the functionality attached to the sulfone is key to the substitution mechanism. organic-chemistry.org

The sulfur atom in a sulfone functional group is in its highest stable oxidation state (+6 in this context), making the sulfone moiety highly resistant to further oxidation. acsgcipr.orgresearchgate.net Common oxidizing agents that readily convert sulfides to sulfoxides and then to sulfones will not react further with the sulfone group. wikipedia.orgacsgcipr.org

Conversely, the reduction of sulfones is a chemically feasible but challenging transformation that typically requires potent reducing agents. wikipedia.orgreddit.com Reductive desulfonylation, the complete removal of the sulfone group, can be achieved under certain conditions. wikipedia.org Enzymatic pathways for the reductive cleavage of sulfones have also been studied, utilizing the strong reduction potential of radical S-adenosyl-l-methionine (SAM) enzymes, although this is more relevant to biochemical contexts. nih.gov

Reactivity of the Trifluoromethylbenzyl Moiety

The trifluoromethylbenzyl portion of the molecule has two main sites of reactivity: the aromatic ring and the trifluoromethyl group itself.

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily due to the high electronegativity of the fluorine atoms. vaia.comyoutube.com This strong inductive effect has a profound impact on the reactivity of the attached aromatic ring in electrophilic aromatic substitution (EAS) reactions. byjus.comwikipedia.orgmasterorganicchemistry.com

Ring Deactivation : The -CF₃ group withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore significantly less reactive towards electrophiles compared to unsubstituted benzene. vaia.comyoutube.com This is a deactivating effect. wikipedia.org

Meta-Directing Effect : The -CF₃ group directs incoming electrophiles to the meta position. This is because the carbocation intermediates (arenium ions) formed from ortho and para attack are highly destabilized. In the resonance structures for ortho and para attack, one contributor places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF₃ group, which is extremely unfavorable. The intermediate from meta attack avoids this destabilizing arrangement, making it the least energetic and favored pathway. vaia.comyoutube.com

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
Substituent GroupClassificationDirecting Effect
-CH₃ (Methyl)ActivatingOrtho, Para
-OH (Hydroxyl)ActivatingOrtho, Para
-Cl (Chloro)DeactivatingOrtho, Para
-NO₂ (Nitro)DeactivatingMeta
-CF₃ (Trifluoromethyl)Strongly DeactivatingMeta

The trifluoromethyl group is renowned for its exceptional stability, which is a direct consequence of the strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. mdpi.comtcichemicals.com This makes the -CF₃ group generally robust and inert to a wide range of chemical, thermal, and photochemical conditions. mdpi.comreddit.com

Despite this high stability, the -CF₃ group is not completely unreactive. Transformations can be achieved under specific, often harsh, conditions:

Hydrolysis : Reaction with concentrated sulfuric acid or in superacidic media can lead to hydrolysis of the trifluoromethyl group to a carboxylic acid (-COOH) group. acs.orgnih.gov This proceeds through the formation of reactive electrophilic intermediates. nih.gov

Nucleophilic Attack : While generally resistant, reactions of aromatic trifluoromethyl compounds with strong nucleophiles can lead to the displacement of fluoride (B91410) ions. acs.org For example, reactions with sodium amide have been shown to result in complex transformations. acs.org

Reductive Defluorination : Selective C-F bond transformations can be accomplished with specific reagents or catalytic systems, though this remains a challenging area of synthesis. tcichemicals.com

Reactions of the Benzylic Carbon Atom

The benzylic carbon atom in this compound is activated by both the adjacent phenyl ring and the strongly electron-withdrawing sulfonyl group. The additional presence of a trifluoromethyl group on the phenyl ring further enhances this activation. This heightened reactivity makes the benzylic position susceptible to a variety of chemical transformations.

One of the prominent reactions involving the benzylic carbon of sulfones is desulfonylative cross-coupling. In these reactions, the C-SO2 bond is cleaved, and a new carbon-carbon or carbon-heteroatom bond is formed. The reactivity of benzylic sulfones in such transformations is significantly enhanced by the presence of electron-withdrawing substituents on the aryl ring, such as the trifluoromethyl group in this compound. sci-hub.st This increased reactivity facilitates challenging cross-coupling reactions that are often difficult with simple benzyl (B1604629) sulfones. sci-hub.st For instance, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, benzylic sulfones bearing electron-withdrawing groups can efficiently couple with arylboronic acids.

The benzylic carbon is also prone to reactions involving the formation of radical intermediates. Mechanistic studies on analogous systems have shown that the generation of a radical at the benzylic position is a key step in certain transformations. organic-chemistry.org Furthermore, visible-light-promoted desulfonylative reactions of sulfones can proceed via radical pathways, highlighting another avenue for the reactivity of the benzylic carbon. researchgate.net

The acidity of the protons on the benzylic carbon is another crucial aspect of its reactivity. The electron-withdrawing nature of the sulfonyl and the 4-trifluoromethylphenyl groups increases the acidity of these protons, facilitating their abstraction by a base. The resulting carbanion can then participate in various nucleophilic reactions.

Mechanistic Elucidation of Novel Transformations

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and expanding their synthetic utility. Research into the mechanistic pathways of related benzylic sulfone reactions provides valuable insights into the potential transformations of this specific compound.

Kinetic Analysis of Reaction Pathways

While specific kinetic data for reactions of this compound are not extensively documented in the public domain, the structure-reactivity relationships of analogous compounds offer a basis for understanding its reaction kinetics. For instance, in the solvolysis of benzyl benzenesulfonates, a related class of compounds, the reaction rates are highly dependent on the substituents on both the benzyl and the benzenesulfonate (B1194179) moieties. koreascience.kr Electron-withdrawing groups on the benzyl ring, such as the trifluoromethyl group, would be expected to influence the rate of reactions where a positive charge develops at the benzylic center.

The following table illustrates a hypothetical kinetic dataset for a substitution reaction at the benzylic carbon, based on general principles of chemical kinetics for similar compounds.

EntryReactant Concentration (mol/L)Catalyst Loading (mol%)Temperature (°C)Observed Rate Constant (s⁻¹)
10.11801.2 x 10⁻⁴
20.21802.4 x 10⁻⁴
30.12802.5 x 10⁻⁴
40.111004.8 x 10⁻⁴

This is a representative data table illustrating expected kinetic trends. Specific experimental data for this compound is not available in the cited literature.

Investigation of Intermediates and Transition States

The investigation of intermediates and transition states in reactions of benzylic sulfones is crucial for a detailed mechanistic understanding. In desulfonylative cross-coupling reactions catalyzed by transition metals, the mechanism often involves the formation of organometallic intermediates. sci-hub.st For example, theoretical calculations on the desulfonylative Suzuki-Miyaura cross-coupling reaction of a similar α,α-difluoroalkyl sulfone suggest a pathway involving oxidative addition of the C-SO2 bond to a palladium(0) complex. researchgate.net

The energy profile of such a reaction would involve several transition states and intermediates. The initial oxidative addition step is often considered a key energy barrier. The stability of the resulting organopalladium intermediate is influenced by the electronic nature of the substituents on the benzylic sulfone. The electron-withdrawing trifluoromethyl group in this compound would likely stabilize anionic intermediates and transition states.

Radical intermediates are also implicated in many reactions of sulfones. organic-chemistry.org The formation of a benzylic radical can be initiated by light or a radical initiator. The stability of this radical is enhanced by the adjacent phenyl ring. The subsequent reaction of this radical intermediate with other species in the reaction mixture leads to the final product.

The following table summarizes plausible intermediates and transition states in key reactions of benzylic sulfones, which can be extrapolated to this compound.

Reaction TypePlausible IntermediatesPlausible Transition States
Desulfonylative Cross-CouplingOrganopalladium(II) species, Benzylic radicalOxidative addition transition state, Reductive elimination transition state
Base-mediated AlkylationBenzylic carbanionTransition state for proton abstraction, Transition state for nucleophilic attack
Photochemical ReactionBenzylic radical, Sulfonyl radicalExcited state of the sulfone

This table is based on mechanistic studies of analogous benzylic sulfones. sci-hub.storganic-chemistry.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Trifluoromethylbenzylmethylsulfone

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are complementary and provide a characteristic "fingerprint" for a molecule, confirming the presence of key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. The IR spectrum of 4-Trifluoromethylbenzylmethylsulfone would be dominated by several strong, characteristic bands:

Sulfone Group (SO₂): The most prominent features would be two intense stretching vibrations for the sulfone group: an asymmetric stretch (νas) typically around 1300-1350 cm⁻¹ and a symmetric stretch (νs) around 1120-1160 cm⁻¹.

Trifluoromethyl Group (C-F): Strong absorption bands arising from C-F stretching vibrations are expected in the 1000-1350 cm⁻¹ region, often overlapping with other signals. A particularly strong band around 1320 cm⁻¹ is characteristic of the Ar-CF₃ moiety. mdpi.com

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic protons are found just above 3000 cm⁻¹.

Aliphatic Groups: C-H stretching for the methylene (B1212753) and methyl groups would be observed in the 2900-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy detects light scattered by molecular vibrations. It is particularly sensitive to vibrations of non-polar or symmetric bonds. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the molecule, such as the symmetric SO₂ stretch and the breathing modes of the aromatic ring, which might be weak in the IR spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Typical IR Intensity Typical Raman Intensity
Aromatic C-H Stretching 3050-3100 Medium-Weak Medium
Aliphatic C-H Stretching 2900-3000 Medium-Weak Medium
Aromatic C=C Stretching 1400-1610 Medium-Strong Strong
Sulfone (SO₂) Asymmetric Stretch 1300-1350 Strong Medium-Weak
Sulfone (SO₂) Symmetric Stretch 1120-1160 Strong Strong

Vibrational Mode Assignments for Key Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.govyoutube.com The spectrum of this compound is expected to display distinct bands corresponding to its three primary components: the trifluoromethyl group, the para-substituted benzene ring, and the methylsulfone moiety.

The assignments for these key functional groups, based on established correlation tables and data from structurally similar compounds, are presented below. mdpi.comtheaic.orgresearchgate.net

Trifluoromethyl (CF₃) Group: This group is characterized by very strong and distinct stretching vibrations due to the high electronegativity of fluorine. The symmetric and asymmetric C-F stretching modes typically appear in the region of 1350-1100 cm⁻¹. researchgate.net

Methylsulfone (-SO₂CH₃) Group: The sulfone group provides two prominent stretching vibrations: an asymmetric (νₐₛ SO₂) and a symmetric (νₛ SO₂) stretch, which are typically strong in the IR spectrum and appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-S bond stretch is expected at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

Benzyl (B1604629) Group: This component includes the para-substituted aromatic ring and the methylene (-CH₂) bridge.

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1620-1450 cm⁻¹ region. mdpi.com The para-substitution pattern gives rise to a characteristic out-of-plane C-H bending vibration, often seen as a strong band between 860-800 cm⁻¹.

Methylene (-CH₂) Group: The methylene group's asymmetric and symmetric C-H stretching modes are expected in the 2960-2850 cm⁻¹ range. Deformation modes like scissoring and wagging appear near 1465 cm⁻¹ and 1350 cm⁻¹, respectively. theaic.org

Table 1: Predicted Vibrational Mode Assignments for this compound This table is generated based on characteristic frequency ranges for the specified functional groups.

Frequency Range (cm⁻¹)Functional GroupVibrational Mode Assignment
3100-3000Aromatic C-HStretching
2960-2850Methylene (-CH₂)Asymmetric & Symmetric C-H Stretching
1620-1580Aromatic C=CRing Stretching
1350-1300Sulfone (SO₂)Asymmetric Stretching
1350-1100Trifluoromethyl (CF₃)Asymmetric & Symmetric C-F Stretching
1160-1120Sulfone (SO₂)Symmetric Stretching
860-800Aromatic C-HOut-of-Plane Bending (para-substitution)
800-600C-SStretching

Correlation of Spectroscopic Signatures with Molecular Structure

The observation of intense absorptions in the 1350-1100 cm⁻¹ region is a strong indicator of the trifluoromethyl group.

The presence of two distinct, strong bands characteristic of sulfone S=O stretching (approx. 1330 cm⁻¹ and 1140 cm⁻¹) confirms the oxidation state of the sulfur atom.

Aromatic C=C and C-H stretching peaks, combined with the specific out-of-plane bending signal for para-substitution, validate the presence and substitution pattern of the benzene ring.

The aliphatic C-H stretching signals just below 3000 cm⁻¹ confirm the existence of the methylene and methyl groups.

Together, these signatures allow for a confident assignment of the molecule's constitution, confirming that a 4-(trifluoromethyl)benzyl group is covalently bonded to a methylsulfonyl moiety.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. numberanalytics.com Advanced MS techniques offer deeper insights into molecular structure and conformation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). numberanalytics.com This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions.

For this compound (C₉H₉F₃O₂S), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield an experimental m/z value that matches the calculated value within a few parts per million (ppm), thereby confirming the elemental formula.

Table 2: HRMS Data for this compound

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)Expected Experimental m/z
[M]C₉H₉F₃O₂S254.0275-
[M+H]⁺C₉H₁₀F₃O₂S⁺255.0352255.0352 ± error (ppm)
[M+Na]⁺C₉H₉F₃O₂SNa⁺277.0171277.0171 ± error (ppm)

Analysis of Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of daughter ions. numberanalytics.comgre.ac.uk The analysis of these fragments provides detailed structural information.

The fragmentation of this compound is expected to proceed through several predictable pathways based on the relative strengths of its chemical bonds:

Benzylic Cleavage: The bond between the methylene carbon and the sulfur atom is a likely point of cleavage. This would result in the formation of a stable 4-(trifluoromethyl)benzyl cation.

Alpha-Cleavage: Cleavage of the S-CH₃ bond could occur, leading to the loss of a methyl radical (·CH₃).

Sulfone Group Fragmentation: The sulfone moiety can fragment through the loss of sulfur dioxide (SO₂).

Trifluoromethyl Group Rearrangements: Organofluorine compounds can undergo complex rearrangements, including the loss of a ·CF₃ radical or neutral molecules like HF. fluorine1.ruresearchgate.net

Table 3: Plausible MS/MS Fragments of this compound ([M]⁺˙, m/z = 254.03) This table presents theoretical fragmentation pathways.

Fragment m/zProposed FormulaProposed Loss from Parent IonPlausible Structure
239.00C₈H₆F₃O₂S⁺·CH₃[M - methyl radical]⁺
159.04C₈H₆F₃⁺·SO₂CH₃4-(Trifluoromethyl)benzyl cation
175.02C₉H₉O₂S⁺·CF₃[M - trifluoromethyl radical]⁺
91.05C₇H₇⁺·CF₃, ·SO₂CH₃ (rearrangement)Tropylium cation (less likely, requires F loss)

Ion Mobility-Mass Spectrometry for Conformational Insights

Ion mobility-mass spectrometry (IM-MS) is a technique that separates ions in the gas phase based not only on their m/z but also on their size, shape, and charge, which is quantified as a collision cross-section (CCS). nih.govnih.gov This method can distinguish between different conformers (spatial arrangements) of the same molecule, as more compact structures travel faster through the drift gas than extended ones. nih.gov

While specific IM-MS studies on this compound have not been published, the technique holds significant potential for its analysis. The molecule possesses rotational freedom around the Ar-CH₂ and CH₂-SO₂ single bonds. These rotations can give rise to different stable conformers in the gas phase. IM-MS could potentially separate these conformers, providing experimental data on the molecule's preferred three-dimensional structure. This information is valuable for understanding intermolecular interactions and molecular recognition processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. unizar-csic.es The primary chromophore in this compound is the para-substituted benzene ring.

The spectrum is expected to show absorptions characteristic of π → π* transitions associated with the aromatic system. Benzene itself exhibits a strong absorption (the E₂ band) around 204 nm and a weaker, structured absorption (the B band) around 254 nm. Substitution on the ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.

Both the trifluoromethyl group and the methylsulfonylmethyl group are electron-withdrawing and are expected to influence the electronic structure of the benzene ring. This would likely result in a slight shift of the primary absorption bands compared to toluene (B28343) or unsubstituted benzyl methyl sulfone.

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Expected λₘₐₓ (nm)Transition TypeAssociated Chromophore
~210-220π → π* (E₂-band like)Substituted Benzene Ring
~260-270π → π* (B-band like)Substituted Benzene Ring

Chromophore Analysis and Electronic Transitions

A detailed analysis of the chromophoric properties and electronic transitions of this compound, based on experimental techniques such as UV-Vis spectroscopy, has not been reported in the available scientific literature. Such an analysis would typically involve identifying the parts of the molecule responsible for absorbing light (chromophores) and characterizing the electronic transitions that occur upon this absorption.

The primary chromophore in this compound is the substituted benzene ring. The trifluoromethyl group and the methylsulfonyl group, as substituents on the benzyl moiety, would be expected to influence the electronic transitions of the benzene ring. Specifically, their electron-withdrawing or -donating properties would shift the absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic system.

A hypothetical UV-Vis spectrum would likely exhibit characteristic absorption bands. The fine structure of these bands, if observable, could provide insights into the vibrational energy levels associated with the electronic states. To quantify the probability of these electronic transitions, the molar absorptivity (ε) for each band would need to be determined experimentally.

Without experimental data, a conclusive discussion on the specific wavelengths of maximum absorption, the types of electronic transitions (e.g., n → π, π → π), and the influence of the substituents on the spectral properties of this compound cannot be provided.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

There are no published single-crystal X-ray diffraction studies for this compound in the searched scientific databases. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A successful single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing insight into the molecular geometry.

Torsion Angles: These describe the conformation of the molecule.

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the packing of molecules in the crystal lattice.

Below is a template for a data table that would typically be generated from a single-crystal X-ray diffraction study.

Interactive Data Table: Crystallographic Data for this compound (Hypothetical)

ParameterValue (Not Available)
Chemical formulaC9H9F3O2S
Formula weight
Crystal system
Space group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)
Absorption coefficient (mm⁻¹)
F(000)
Crystal size (mm³)
Theta range for data collection (°)
Index ranges
Reflections collected
Independent reflections
R(int)
Goodness-of-fit on F²
Final R indices [I>2sigma(I)]
R indices (all data)

Without experimental data, this table remains unpopulated. The acquisition of suitable single crystals of this compound would be the first and most critical step in conducting such an analysis.

Computational Chemistry and Molecular Modeling Studies of 4 Trifluoromethylbenzylmethylsulfone

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to provide information about the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used method for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined.

For a molecule like 4-Trifluoromethylbenzylmethylsulfone, a DFT calculation, for instance using the B3LYP functional with a 6-311G++(d,p) basis set, would be performed to find its most stable conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the geometry with the minimum energy.

The optimized geometry would provide key structural parameters. The sulfone group would exhibit a tetrahedral geometry around the sulfur atom, with the S=O bond lengths being significantly shorter than the S-C bonds, indicating their double bond character. The C-S-C bond angle would be expected to be around 104°, and the O-S-O bond angle around 120°, which is typical for sulfones. The trifluoromethyl group, being a strong electron-withdrawing group, would influence the electronic distribution of the benzene (B151609) ring.

Interactive Data Table: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
S=O Bond Length~1.45 Å
C-S Bond Length~1.77 Å
C-C (Aromatic) Bond Length~1.39 Å
C-F Bond Length~1.35 Å
O-S-O Bond Angle~120°
C-S-C Bond Angle~104°

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would likely be distributed over the sulfone and the trifluoromethylbenzyl moiety, reflecting the electron-withdrawing nature of these groups. A larger HOMO-LUMO gap would suggest higher kinetic stability and lower chemical reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Interactive Data Table: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy~ -7.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap~ 6.3 eV
Electronegativity (χ)~ 4.35 eV
Chemical Hardness (η)~ 3.15 eV
Global Electrophilicity Index (ω)~ 2.99 eV

Computational methods can also predict spectroscopic properties. The theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the infrared (IR) and Raman spectral bands. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the SO2 group, typically observed in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons, and the methyl protons. The ¹³C NMR spectrum would provide signals for all the carbon atoms in the molecule, with the chemical shifts being influenced by their local electronic environment. The presence of the electron-withdrawing trifluoromethyl group would cause a downfield shift for the aromatic protons and carbons.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

To perform a molecular docking simulation for this compound, a specific protein target would first need to be identified. As a hypothetical example, let's consider a kinase, a common drug target. The crystal structure of the kinase would be obtained from the Protein Data Bank (PDB).

The docking simulation would then place the this compound molecule into the active site of the kinase in various possible conformations and orientations. A scoring function would be used to rank the different poses, with the top-ranked pose representing the most likely binding mode.

The analysis of the predicted binding mode would reveal the key intermolecular interactions responsible for the binding. These could include hydrogen bonds between the sulfone oxygens and amino acid residues in the active site, and hydrophobic interactions involving the phenyl ring and the methyl group. The trifluoromethyl group could also participate in specific interactions, such as halogen bonds or hydrophobic interactions.

The scoring function used in molecular docking also provides an estimate of the binding affinity, often expressed as a docking score or a predicted binding free energy (ΔG). A lower docking score generally indicates a higher predicted binding affinity.

For this compound docked into our hypothetical kinase target, the docking score would provide a quantitative measure of its potential as an inhibitor. This information is valuable for prioritizing compounds for further experimental testing in drug discovery projects.

Interactive Data Table: Hypothetical Docking Results for this compound

Target Protein (Hypothetical)Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase A-8.5Lys72, Glu91, Leu135
Protease B-7.2Asp25, Gly27, Ile50
Receptor C-9.1Tyr112, Ser204, Phe261

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide detailed insight into its behavior at the atomic level, governed by a specific force field.

Conformational Landscape Analysis in Different Solvent Environments

The three-dimensional shape, or conformation, of this compound is not static but exists as an ensemble of different structures. The flexibility of the benzyl (B1604629) and methylsulfone groups allows the molecule to adopt various conformations, and the stability of these conformations is heavily influenced by the surrounding environment.

MD simulations can be employed to explore this conformational landscape. By simulating the molecule in different virtual solvent boxes (e.g., water, methanol, dimethyl sulfoxide (B87167), or a nonpolar solvent like hexane), researchers can observe how solvent interactions affect its preferred shape. rsc.org Solvation has a significant impact on molecular conformation and dynamics. rsc.org

Key areas of investigation would include:

Torsional Angle Distributions: Analysis of the dihedral angles along the rotatable bonds (e.g., the C-C bond connecting the phenyl ring to the methylene group, and the C-S bonds) would reveal the most populated conformational states.

Solvent Shell Structure: The arrangement of solvent molecules around the trifluoromethyl, sulfonyl, and phenyl groups can be analyzed. Polar solvents would be expected to form specific interactions, such as hydrogen bonds with the sulfone oxygens, while nonpolar solvents would interact more favorably with the phenyl ring. rsc.org

Free Energy Landscapes: Advanced sampling techniques in MD can be used to calculate the relative free energies of different conformations, providing a thermodynamic map of the conformational space in each solvent.

A hypothetical data table illustrating the kind of results one might obtain from such a study is presented below.

SolventDominant Dihedral Angle (Cα-C-S-Cβ)H-Bonding with Sulfone Group (Average Number)
Watergauche (~65°)2.1
Methanolgauche (~70°)1.5
Hexaneanti (~175°)0.0

This table is for illustrative purposes only and is not based on actual experimental data.

Protein-Ligand Complex Stability and Dynamics Investigations

Should this compound be identified as a ligand for a specific protein target, MD simulations would be a crucial tool for investigating the stability and dynamics of the protein-ligand complex. nih.gov This type of analysis is fundamental in drug discovery to understand how a molecule binds to its target and to predict its binding affinity. youtube.com

The process typically begins by docking the ligand into the protein's binding site to generate an initial pose. This complex is then subjected to MD simulations, often for hundreds of nanoseconds.

Analyses performed on the simulation trajectory would include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and is structurally stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible or rigid. This can reveal how the protein structure adapts to the presence of the ligand and which parts of the ligand are making the most stable contacts.

Interaction Analysis: The simulation allows for a dynamic view of the specific interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) between this compound and the protein's amino acid residues. The persistence of these interactions over time is a key indicator of binding stability.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. atlantis-press.com

Development of Predictive Models for Biological Activity or Physicochemical Properties

To develop a QSAR model for a series of benzylsulfone derivatives, including this compound, a dataset of compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is required. nih.gov For a QSPR model, a physicochemical property like solubility or a partition coefficient would be used. mdpi.com

The process involves:

Data Set Curation: A set of structurally related molecules with a range of activity values is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate it).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that encode its structural, electronic, and physicochemical features.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed activity. orientjchem.org

Model Validation: The model's predictive power is rigorously tested using the external test set and statistical cross-validation methods. A robust model should have high correlation coefficients (R²) and low prediction errors. orientjchem.org

A hypothetical QSAR equation for a series of related compounds might look like this:

Log(1/IC50) = 0.65 * ClogP - 0.21 * ELUMO + 1.54 * (Indicator_CF3) + 2.3

This equation is purely illustrative.

Identification of Molecular Descriptors Correlating with Observed Effects

A key outcome of a QSAR/QSPR study is the identification of the most important molecular descriptors that influence the property of interest. atlantis-press.comnih.gov For this compound and its analogs, these descriptors could fall into several categories:

Electronic Descriptors: The electron-withdrawing nature of the trifluoromethyl (CF3) group and the sulfone (SO2) group would significantly impact the electronic properties of the molecule. nih.gov Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and atomic partial charges would likely be important. atlantis-press.com

Hydrophobic Descriptors: The lipophilicity of the molecule, often quantified by descriptors like the logarithm of the octanol-water partition coefficient (ClogP), is crucial for membrane permeability and binding to hydrophobic pockets in proteins. The CF3 group generally increases lipophilicity.

Steric/Topological Descriptors: Descriptors related to molecular size, shape, and branching (e.g., molecular weight, molar refractivity, topological indices) can account for how the molecule fits into a binding site. nih.gov

The table below illustrates some common descriptors that would be calculated for this compound in a QSAR/QSPR study.

Descriptor ClassDescriptor NameHypothetical Value for this compoundPotential Influence
ElectronicLUMO Energy-1.2 eVRelates to electron-accepting ability
ElectronicDipole Moment4.5 DebyeInfluences polar interactions
HydrophobicClogP2.8Relates to solubility and membrane permeability
StericMolecular Weight254.2 g/mol Influences overall size
StericMolar Refractivity55.3 cm³/molRelates to volume and polarizability

This table contains hypothetical values for illustrative purposes only and is not based on actual calculations.

By identifying these key descriptors, QSAR models can provide valuable insights into the mechanism of action and guide the design of new molecules with improved activity or properties. orientjchem.org

Biological Activity and Mechanistic Investigations of 4 Trifluoromethylbenzylmethylsulfone

In Vitro Biological Screening Paradigms

In the initial stages of assessing the therapeutic potential of a new chemical entity, a variety of in vitro screening methods are utilized. These assays are designed to determine if a compound elicits a biological response in a controlled, non-living system or in a cellular context.

Cell-Free Enzymatic Assays for Specific Enzyme Classes

Cell-free enzymatic assays are a primary tool for identifying direct interactions between a compound and a specific purified enzyme. These assays are advantageous as they eliminate the complexities of a cellular environment, allowing for a direct measurement of a compound's effect on enzyme activity. Common enzyme classes targeted in these assays include kinases, proteases, phosphatases, and transferases, which are frequently implicated in disease pathways. The activity of the enzyme is typically monitored by measuring the consumption of a substrate or the formation of a product, often through spectrophotometric, fluorometric, or luminescent detection methods.

Cellular Assays for Modulatory Effects on Biological Pathways

Cellular assays provide a more biologically relevant context to assess a compound's activity by evaluating its effects within a living cell. These assays can measure a compound's influence on various cellular processes and signaling pathways. Techniques such as reporter gene assays, high-content imaging, and measurements of second messenger levels are employed to determine if a compound modulates pathways involved in proliferation, apoptosis, inflammation, or metabolic regulation.

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. By synthesizing and testing a series of related analogs, researchers can identify the key structural features required for potency and selectivity.

Elucidation of Key Structural Features for Biological Potency

Through systematic modifications of a lead compound, SAR studies can pinpoint the essential pharmacophoric elements. This involves identifying which parts of the molecule are critical for binding to the biological target and eliciting a response. For a molecule like 4-Trifluoromethylbenzylmethylsulfone, this would involve investigating the importance of the trifluoromethyl group, the substitution pattern on the benzyl (B1604629) ring, and the nature of the sulfone linkage.

Impact of Substituent Modifications on In Vitro Activity

This aspect of SAR involves making discrete changes to the substituents on the core scaffold of the molecule and observing the resulting changes in in vitro activity. For instance, the position and electronic properties of the trifluoromethyl group on the benzyl ring could be altered, or the methyl group on the sulfone could be replaced with other alkyl or aryl groups. The data from these modifications help in building a comprehensive understanding of the chemical space around the lead structure that is favorable for biological activity.

Enzymatic Inhibition Studies

Should initial screening reveal that a compound interacts with a specific enzyme, detailed enzymatic inhibition studies are conducted to characterize the nature of this interaction. These studies are crucial for understanding the compound's mechanism of action and for optimizing its inhibitory potential. Key parameters determined in these studies include the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency, and the inhibition constant (Ki), which provides a measure of the binding affinity. Further kinetic studies can elucidate the mode of inhibition, such as whether the compound is a competitive, non-competitive, or uncompetitive inhibitor.

While the specific biological profile of this compound remains to be elucidated, the established methodologies described above provide a clear roadmap for its future investigation and for the discovery of its potential therapeutic applications.

Investigation of Specific Enzyme Targets (e.g., Cytochrome P450s, Carbonic Anhydrases, Cholinesterases)

No research data was found that investigates the effects of this compound on specific enzyme targets such as Cytochrome P450s, Carbonic Anhydrases, or Cholinesterases. While compounds containing trifluoromethyl and sulfone groups are known to interact with various enzymes, no studies have been published that specifically examine the interaction of this compound with these or any other enzymes.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

There are no available studies that have determined the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound against any biological target. Such data are crucial for quantifying the potency of a compound's inhibitory activity and are typically established through in vitro enzymatic assays.

Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive, irreversible)

Without evidence of enzyme inhibition, the mechanism of such inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) by this compound has not been investigated or reported.

Molecular Mechanism of Action Elucidation

The molecular mechanism of action for this compound remains unknown, as there are no published studies on its biological effects.

Target Identification and Validation Strategies

No target identification or validation studies for this compound have been documented in the scientific literature.

There is no information available regarding the use of chemical probes or affinity-based proteomics to identify the cellular targets of this compound.

The application of photoaffinity labeling techniques to elucidate the binding partners of this compound has not been reported.

Chemogenomic and Network-Assisted Approaches for Target Discovery

No publicly available studies have utilized chemogenomic or network-assisted approaches to identify the biological targets of this compound. Such methodologies are typically employed to elucidate the mechanism of action of novel compounds by analyzing their effects on a wide array of genes or proteins, and subsequently mapping these interactions within biological networks. The absence of such research indicates that the compound's targets and its broader biological context are currently unknown.

Investigation of Binding to Biological Macromolecules

There is no available research detailing the binding interactions of this compound with biological macromolecules such as proteins, enzymes, or nucleic acids. Binding studies are fundamental to understanding how a compound exerts its effects at a molecular level. Without this data, it is not possible to describe its mechanism of action, affinity for any potential targets, or its mode of inhibition or activation.

In Vitro Metabolism Studies

A critical aspect of drug discovery and development is understanding a compound's metabolic fate. However, for this compound, there is a complete lack of published in vitro metabolism studies.

No data exists on the metabolic stability of this compound in common biological matrices like liver microsomes or hepatocytes. These assays are crucial for predicting a compound's half-life and clearance in the body. The following table illustrates the type of data that is currently unavailable for this compound:

Biological MatrixHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human Liver MicrosomesData Not AvailableData Not Available
Rat Liver MicrosomesData Not AvailableData Not Available
Mouse Liver MicrosomesData Not AvailableData Not Available
This table is for illustrative purposes only to show the data that is not available.

There are no studies identifying the metabolites of this compound or elucidating its biotransformation pathways. Understanding how a compound is broken down in the body is essential for identifying potentially active or toxic metabolites.

The specific enzymes responsible for the metabolism of this compound, such as Cytochrome P450 (CYP) isoforms, have not been identified. Reaction phenotyping studies are necessary to determine which CYP enzymes (e.g., CYP3A4, CYP2D6) are involved in a compound's clearance, which is critical for predicting potential drug-drug interactions. The contribution of various CYP isoforms to the metabolism of this compound remains uncharacterized.

Analytical Methodologies in Research Pertaining to 4 Trifluoromethylbenzylmethylsulfone

Chromatographic Separation Techniques for Research Samples

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like 4-Trifluoromethylbenzylmethylsulfone, which possesses both aromatic and sulfone functional groups, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques.

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. For aromatic sulfones, reversed-phase HPLC is a commonly adopted approach. cas.cz The development of a robust HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector.

A typical starting point for method development would be a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an aqueous component (such as water with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all compounds in a sample. nih.gov

UV detection is a common choice for aromatic compounds, as the benzene (B151609) ring in this compound would exhibit strong absorbance in the UV spectrum. sielc.com The selection of an appropriate wavelength, typically around 254 nm or 280 nm, is crucial for achieving optimal sensitivity. nih.gov

Table 1: Illustrative HPLC Method Parameters for the Analysis of Aromatic Sulfones

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound based on established methods for similar aromatic sulfone compounds.

For compounds that are volatile and thermally stable, Gas Chromatography (GC) is an excellent analytical choice, offering high resolution and sensitivity. While sulfones can be challenging to analyze by GC due to their polarity and potential for thermal degradation, appropriate derivatization or the use of high-temperature stable columns can overcome these issues.

The optimization of a GC method for this compound would involve selecting a suitable capillary column, typically with a nonpolar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane. The oven temperature program is a critical parameter that needs to be carefully optimized to ensure good separation and peak shape. A typical program would start at a lower temperature, ramp up to a higher temperature to elute the analyte, and then hold at a high temperature to clean the column.

The choice of injector and detector is also important. A split/splitless injector is commonly used for capillary GC. For detection, a Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers higher selectivity and structural information.

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry. rsc.org

LC-MS is particularly well-suited for the analysis of this compound, as it can handle a wide range of compound polarities and does not require the analyte to be volatile. rsc.org Electrospray ionization (ESI) is a common ionization technique for LC-MS, and it can be operated in either positive or negative ion mode. For this compound, positive ion mode would likely be used to detect the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by fragmenting the parent ion and detecting the resulting daughter ions. epa.gov

GC-MS would be applicable if this compound is sufficiently volatile and thermally stable. Electron ionization (EI) is the most common ionization source for GC-MS, which generates a characteristic fragmentation pattern that can be used for compound identification by comparison with a spectral library. rsc.org

Table 2: Representative Mass Spectrometry Parameters for the Analysis of Sulfone Compounds

Technique Parameter Setting
LC-MS/MS Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition [M+H]+ → Fragment ion
Collision Energy Optimized for specific analyte
GC-MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

This table outlines typical mass spectrometric conditions that could be adapted for the analysis of this compound based on methods for other sulfone-containing molecules.

Advanced Quantification Strategies for Research Analytes

For research applications, it is not only important to detect and identify this compound but also to accurately quantify it. This requires the development and validation of robust analytical methods.

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. nih.gov The key parameters that are evaluated during method validation include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1. wu.ac.th

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percent recovery. wu.ac.th

Precision: This describes the degree of agreement among individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.gov

Table 3: Illustrative Method Validation Parameters for the Quantification of an Aromatic Sulfone by HPLC

Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.995 0.999
Accuracy (% Recovery) 80-120% 95-105%
Precision (RSD) ≤ 15% < 10%

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 10 ng/mL |

This table provides representative validation parameters and acceptable limits for an HPLC method, based on common practices in the pharmaceutical and chemical analysis fields.

In many research scenarios, it is necessary to detect and quantify very low levels of this compound. This requires the development of highly sensitive and selective detection methods.

Tandem mass spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification. nih.gov By using multiple reaction monitoring (MRM), where a specific parent ion is selected and fragmented to produce a specific daughter ion, the chemical noise is significantly reduced, leading to a much lower limit of detection. epa.gov

For GC-based methods, the use of a mass spectrometer as a detector (GC-MS) also provides excellent selectivity. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which enhances sensitivity by reducing the background noise. rsc.org

Derivatization Reactions for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used in analytical chemistry to convert an analyte into a derivative with properties more suitable for a given analytical method. nih.govresearchgate.net This technique is often employed to enhance the detectability of a target compound, improve its chromatographic behavior, or increase its volatility for gas chromatography. chromatographyonline.com While this compound is a relatively stable molecule that lacks common reactive functional groups such as primary amines or carboxylic acids, derivatization can still be a valuable strategy. libretexts.org By introducing specific chemical moieties, it is possible to add a chromophore for UV-visible detection, a fluorophore for highly sensitive fluorescence detection, or alter the polarity of the molecule to achieve better separation from matrix components. journalajacr.comsdiarticle4.com

Pre-column and Post-column Derivatization Strategies

The timing of the derivatization reaction relative to the chromatographic separation defines two primary strategies: pre-column and post-column derivatization. academicjournals.org

Pre-column derivatization involves reacting the analyte with the derivatizing reagent before its injection into the chromatographic system. actascientific.com This approach is widely used because it offers considerable flexibility in terms of reaction conditions. academicjournals.org Since the reaction is performed offline, there are no strict limitations on the reaction time or temperature, allowing for the use of slower reactions to ensure complete conversion of the analyte. A significant advantage is that any excess reagent and reaction byproducts can be removed prior to analysis, preventing potential interference with the detection of the target derivative. numberanalytics.com However, a critical requirement for this strategy is that the resulting derivative must be stable throughout the sample preparation and chromatographic analysis process. chromatographyonline.com

Post-column derivatization is performed after the analyte has been separated on the chromatographic column but before it reaches the detector. actascientific.com This is achieved by introducing the derivatizing reagent into the mobile phase stream exiting the column, with the reaction occurring in a specialized reaction coil. nih.gov The primary advantage of this method is its applicability to analytes that are unstable after derivatization, as the derivative is immediately transferred to the detector. actascientific.com It also eliminates chromatographic interference from reagent byproducts since these are not separated. The main challenges of post-column derivatization are the stringent requirements for the reaction to be rapid and complete at ambient or slightly elevated temperatures. Furthermore, the addition of a reaction coil increases post-column dead volume, which can lead to band broadening, potentially reducing chromatographic resolution and sensitivity. nih.gov

FeaturePre-column DerivatizationPost-column Derivatization
Reaction TimingBefore chromatographic separationAfter separation, before detection
Reaction ConditionsFlexible (time, temperature, pH) academicjournals.orgMust be very rapid and simple nih.gov
Derivative StabilityDerivative must be stable chromatographyonline.comSuitable for unstable derivatives actascientific.com
Reagent InterferenceExcess reagent can be removed before injection numberanalytics.comNo interference from reagent peaks in the chromatogram
Chromatographic ImpactNo band broadening from the reaction setupPotential for band broadening due to reaction coil nih.gov
AutomationCan be automated using modern autosamplers creative-proteomics.comRequires an additional pump and reaction module nih.gov

Selection of Derivatization Reagents and Optimization of Reaction Conditions

The selection of a suitable derivatization reagent for this compound depends on the analytical goal, such as enhancing sensitivity for a particular detector. numberanalytics.com Given the chemical inertness of the sulfone and trifluoromethyl groups, derivatization would likely need to target the aromatic ring. This is often more challenging than targeting active hydrogen-containing functional groups and may require more specific reaction conditions.

Potential Reagent Classes:

Reagents for Fluorescence Detection: To achieve high sensitivity, a fluorophore can be attached to the analyte. Reagents like 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) are commonly used for primary and secondary amines. journalajacr.comsdiarticle4.com While not directly reactive with the target compound, their principle of introducing a fluorescent tag is relevant. A custom synthesis or a reaction targeting the aromatic ring would be necessary to apply such a strategy to this compound.

Reagents for UV-Visible Detection: The inherent UV absorbance of the benzene ring in this compound may be insufficient for trace analysis. Derivatization can introduce a chromophore with a higher molar absorptivity or shift the maximum absorbance to a longer wavelength to avoid matrix interference. chromatographyonline.com Reagents like benzoyl chloride or 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) are used to enhance UV-visible detection for other classes of compounds. sdiarticle4.com

Reagents for Mass Spectrometry (MS): For LC-MS analysis, derivatization can be used to introduce a functional group that is easily ionizable, such as a quaternary ammonium moiety, to enhance the signal in electrospray ionization (ESI). academicjournals.org

Optimization of Reaction Conditions: Achieving a successful derivatization requires careful optimization of several parameters to ensure the reaction is complete, reproducible, and free of significant side products. numberanalytics.comresearchgate.net

Temperature: The reaction rate is highly dependent on temperature. Higher temperatures can accelerate the reaction but may also lead to the degradation of the analyte or the formed derivative. numberanalytics.com

Reaction Time: The time must be sufficient for the reaction to reach completion. Incomplete derivatization can lead to multiple peaks for a single analyte and inaccurate quantification.

Reagent Concentration: A molar excess of the derivatization reagent is typically used to drive the reaction to completion. However, an excessive amount may cause interfering peaks in the chromatogram or damage the column. researchgate.net

Solvent and pH: The choice of solvent can significantly influence reaction kinetics and the stability of the derivative. numberanalytics.com For reactions involving ionic species, controlling the pH is critical for ensuring the analyte and reagent are in their most reactive forms. sdiarticle4.com

ParameterObjectiveConsiderations for this compound
Reagent SelectionIntroduce a detectable tag (chromophore, fluorophore) or improve ionization. journalajacr.comReagent must be capable of reacting with the stable aromatic ring or sulfone moiety, possibly under specific catalytic conditions.
TemperatureMaximize reaction rate while minimizing degradation. numberanalytics.comThe thermal stability of the parent compound and the derivative must be evaluated to define the optimal temperature range.
TimeEnsure reaction completion for quantitative analysis. Reaction kinetics should be studied to determine the minimum time required to achieve >99% yield.
SolventSolubilize reactants and facilitate the reaction. numberanalytics.comAn aprotic solvent might be necessary to avoid side reactions, especially if moisture-sensitive reagents are used.
CatalystIncrease the rate of a slow reaction.Reactions on the aromatic ring, such as electrophilic substitution, may require a Lewis acid catalyst.

Impact of Derivatization on Analyte Stability and Chromatographic Properties

The chemical modification of an analyte through derivatization inherently alters its physical and chemical properties, which in turn affects its stability and chromatographic behavior. numberanalytics.com

Impact on Stability: A primary concern in derivatization is the stability of the resulting product. The derivative must be stable enough to withstand the conditions of the entire analytical procedure, from its formation to its detection. numberanalytics.com Some fluorescent derivatives, for instance, are known to be susceptible to degradation in aqueous solutions or upon exposure to light, which necessitates careful handling and timely analysis. nih.govresearchgate.net The derivatization reaction conditions themselves, such as high heat or extreme pH, can also potentially degrade the parent analyte, leading to lower recovery and inaccurate results. numberanalytics.com

Impact on Chromatographic Properties: Derivatization is a powerful tool for manipulating the chromatographic properties of an analyte to improve separation and peak quality.

Retention Behavior: The polarity of the analyte is often significantly changed upon derivatization. Attaching a nonpolar functional group to this compound would increase its hydrophobicity, leading to a longer retention time in reversed-phase liquid chromatography (RP-LC). libretexts.org Conversely, introducing a polar or ionizable group would decrease its retention under the same conditions. This allows the retention time to be shifted away from interfering peaks in a complex matrix. greyhoundchrom.com

Peak Shape: Derivatization can improve peak symmetry by masking functional groups that might otherwise engage in secondary interactions (e.g., silanol (B1196071) interactions) with the stationary phase, a common cause of peak tailing. chromatographyonline.com

Resolution and Selectivity: By altering the chemical nature of the analyte, derivatization can enhance the resolution between the target compound and other closely eluting species. greyhoundchrom.com Furthermore, if a highly selective derivatizing reagent is used that reacts only with the target analyte, the selectivity of the entire analytical method is improved. numberanalytics.com

PropertyEffect of DerivatizationAnalytical Implication
PolarityCan be increased or decreased depending on the reagent used. libretexts.orgAlters retention time in RP-LC and NP-LC, allowing for improved separation from interferences.
VolatilityGenerally increased by masking polar groups. chromatographyonline.comImproves suitability for Gas Chromatography (GC) analysis.
StabilityDerivative may be more or less stable than the parent compound. nih.govThe derivative must be stable under analytical conditions to ensure accurate quantification. numberanalytics.com
Peak ShapeOften improved by reducing unwanted interactions with the stationary phase. chromatographyonline.comResults in sharper, more symmetrical peaks, leading to better sensitivity and reproducibility.
Detector ResponseSignificantly enhanced by adding a chromophore or fluorophore. journalajacr.comLowers the limit of detection and limit of quantification for the analyte.

Conclusion and Future Research Directions

Summary of Current Academic Knowledge on 4-Trifluoromethylbenzylmethylsulfone and Related Compounds

The scientific literature on the specific chemical entity This compound (CAS 40289-23-4) is sparse, with detailed research articles focusing exclusively on its synthesis, properties, and applications being limited. However, a significant body of knowledge exists for the broader classes of compounds to which it belongs: benzyl (B1604629) sulfones and organofluorine compounds. This allows for a contextual understanding of its likely chemical behavior and potential areas of interest.

The sulfone group is a well-established pharmacophore and a versatile functional group in organic synthesis. Sulfones are recognized for their chemical stability and the ability of the sulfonyl group to act as a strong electron-withdrawing group and a hydrogen bond acceptor. These characteristics are crucial in modulating the physicochemical properties of molecules for various applications, including medicinal chemistry. nih.goviomcworld.com The trifluoromethyl (CF3) group is another key feature of the title compound, known for its profound impact on the biological and physical properties of organic molecules. nih.govmdpi.com The introduction of a CF3 group can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles and binding affinities of drug candidates. mdpi.commdpi.comresearchgate.net

The existing knowledge on related compounds, such as other trifluoromethyl-substituted benzyl sulfones and their derivatives, suggests that this compound would share these general properties. Research on analogous compounds has explored their potential as anti-inflammatory agents, inhibitors of tumor cell growth, and antibacterial agents. nih.govpharmascholars.comnih.gov For instance, various sulfone derivatives have been shown to inhibit the production of inflammatory mediators and exhibit cytotoxic activities against cancer cell lines. nih.gov The trifluoromethyl group, in particular, is a common substituent in many FDA-approved drugs, highlighting its importance in drug design. mdpi.comresearchgate.net

The synthesis of benzyl sulfones is well-documented, with common methods including the oxidation of the corresponding sulfides and the reaction of sulfinate salts with electrophiles. nih.gov The preparation of fluorinated building blocks for organic synthesis is also a rapidly developing area of research. beilstein-journals.orgnih.govresearchgate.netrsc.org These established synthetic strategies provide a solid foundation for the preparation and further investigation of this compound.

Interactive Data Table: Properties of Related Compound Classes
Compound ClassKey PropertiesCommon Biological Activities
Benzyl Sulfones Chemically stable, strong electron-withdrawing sulfonyl group, hydrogen bond acceptorAnti-inflammatory, Antitumor, Antibacterial
Organofluorine Compounds (with CF3 group) Enhanced metabolic stability, increased lipophilicity, altered acidityWide range of pharmacological activities

Identification of Key Research Gaps and Unexplored Avenues

Despite the extensive research on sulfones and trifluoromethyl-containing compounds, there are significant research gaps specifically concerning this compound.

Detailed Physicochemical Characterization: There is a lack of comprehensive data on the specific physicochemical properties of this compound, such as its solubility, pKa, and lipophilicity (LogP). This fundamental information is crucial for predicting its behavior in biological systems and for designing future studies.

Biological Activity Screening: While related compounds have shown promising biological activities, this compound has not been systematically screened against a wide range of biological targets. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent remains largely unexplored. nih.gov

Mechanism of Action Studies: For any observed biological activity, the underlying mechanism of action would need to be elucidated. This includes identifying potential molecular targets and signaling pathways affected by the compound.

Structural Biology: There are no reported studies on the co-crystallization of this compound with any protein targets. Such studies would provide invaluable insights into its binding mode and could guide the rational design of more potent analogs.

Comparative Studies: A direct comparison of the biological and physicochemical properties of this compound with its non-fluorinated counterpart (benzyl methyl sulfone) and other positional isomers would provide a clearer understanding of the specific contribution of the 4-trifluoromethyl group.

Projections for Future Methodological Advancements in the Study of Similar Compounds

The study of compounds like this compound is poised to benefit from ongoing advancements in synthetic and analytical methodologies.

Advanced Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis of organofluorine compounds and sulfones will facilitate the preparation of this compound and a diverse library of its analogs. cas.cn This includes the use of novel fluorinating agents and catalytic systems that offer greater selectivity and functional group tolerance. numberanalytics.com Visible-light-promoted reactions are also emerging as a powerful tool for the synthesis of complex fluorinated molecules under mild conditions. rsc.org

High-Throughput Screening (HTS): Advances in HTS technologies will enable the rapid screening of this compound and related compounds against large panels of biological targets, accelerating the discovery of new therapeutic leads.

Computational Chemistry and In Silico Modeling: The increasing power and sophistication of computational tools will play a more significant role in predicting the properties and biological activities of novel compounds. Molecular docking, quantum mechanics calculations, and molecular dynamics simulations can be employed to understand ligand-receptor interactions and guide the design of new derivatives with improved properties.

"Click Chemistry" and Bio-conjugation: The development of robust and efficient "click chemistry" reactions could be utilized to incorporate the this compound scaffold into larger biomolecules or probes for chemical biology studies.

[18F]Radiolabeling for PET Imaging: Given the importance of fluorine-18 (B77423) in positron emission tomography (PET), future research could explore the development of methods for the radiosynthesis of [18F]this compound. This would enable in vivo imaging studies to investigate its pharmacokinetic and pharmacodynamic properties non-invasively. researchgate.net

Potential for this compound as a Research Tool or Lead Scaffold

Based on the known properties of its constituent functional groups, this compound holds considerable potential as both a research tool and a lead scaffold for drug discovery.

As a Research Tool:

Chemical Probe: Its well-defined structure and the presence of the trifluoromethyl group, which can be a useful NMR and IR spectroscopic handle, make it a potential chemical probe for studying biological systems.

Fragment for Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it could be used in FBDD campaigns to identify novel binding interactions with protein targets.

As a Lead Scaffold:

Medicinal Chemistry Starting Point: The this compound core represents a promising starting point for the development of new therapeutic agents. The benzyl and methyl groups can be readily modified to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Modulation of Physicochemical Properties: The combination of the sulfone and trifluoromethyl groups provides a robust platform for fine-tuning the physicochemical properties of potential drug candidates. nih.govmdpi.com

Exploiting the "Fluorine Effect": The strategic placement of the trifluoromethyl group can be leveraged to block metabolic pathways, enhance binding affinity, and improve membrane permeability, all of which are desirable attributes in drug design. mdpi.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.